MFCD01650278
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Overview
Description
MFCD01650278 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Chemical Reactions Analysis
Types of Reactions: MFCD01650278 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.
Scientific Research Applications
MFCD01650278 has a wide array of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for more complex molecules. In biology, it may serve as a probe or marker for studying biological processes. In medicine, its potential therapeutic properties are being explored, while in industry, it can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD01650278 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating its effects and potential applications. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
MFCD01650278 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or properties, but this compound may offer distinct advantages in terms of reactivity, stability, or application potential. Identifying and comparing these compounds can provide a broader perspective on its utility and potential.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, reactions, and applications offer numerous opportunities for research and development. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application potential.
Properties
IUPAC Name |
7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO3/c1-14-9-11-27(12-10-14)13-17-18(28)8-7-16-20(29)19(15-5-3-2-4-6-15)22(23(24,25)26)30-21(16)17/h2-8,14,28H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIIKDOBWJKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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